molecular formula C11H8INO2 B5696815 5-iodo-N-phenyl-2-furamide

5-iodo-N-phenyl-2-furamide

Cat. No.: B5696815
M. Wt: 313.09 g/mol
InChI Key: MASJGIGLXQRQBE-UHFFFAOYSA-N
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Description

5-Iodo-N-phenyl-2-furamide is a halogenated furan derivative characterized by an iodine atom at the 5-position of the furan ring and an N-phenyl carboxamide group at the 2-position. Its molecular formula is C₁₁H₈INO₂, with a molecular weight of 313.09 g/mol.

Properties

IUPAC Name

5-iodo-N-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO2/c12-10-7-6-9(15-10)11(14)13-8-4-2-1-3-5-8/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASJGIGLXQRQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Differences

  • Halogen Substituents :

    • The iodine atom in 5-iodo-N-phenyl-2-furamide provides greater polarizability and van der Waals radius (1.98 Å) compared to bromine (1.85 Å) or chlorine (1.75 Å). This enhances halogen bonding interactions in target proteins, critical for inhibitor design .
    • Chlorine derivatives (e.g., 5-(2-chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide) exhibit higher electronegativity, favoring dipole interactions in enzyme active sites .
  • Aromatic Substituents :

    • The N-phenyl group in 5-iodo-N-phenyl-2-furamide contributes to π-π stacking, while sulfamoylphenyl (in ) adds hydrogen-bonding capacity, improving solubility and target affinity.
    • Thiadiazole moieties (e.g., in ) introduce heterocyclic rigidity, enhancing metabolic stability but reducing solubility.

Physicochemical Properties

  • Solubility :

    • Sulfamoylphenyl derivatives (logP ~2.1) exhibit better aqueous solubility than iodo- or bromo-substituted analogs (logP ~3.5–4.0) .
    • Thiadiazole analogs (logP ~3.8) face solubility limitations but excel in membrane permeability .
  • Thermal Stability :

    • Iodo and bromo derivatives decompose above 200°C, whereas chlorine analogs degrade at ~180°C due to weaker C–Cl bonds .

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